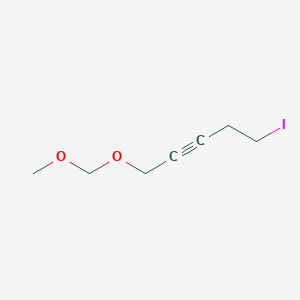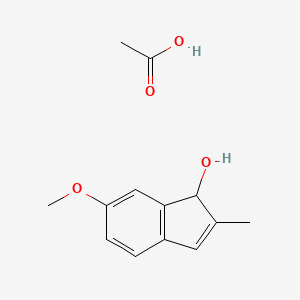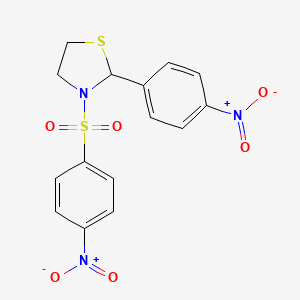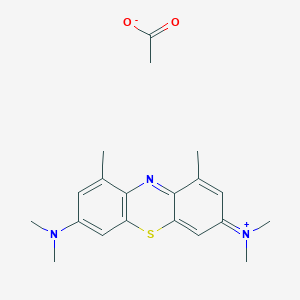
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate is a complex organic compound known for its unique chemical properties and applications This compound belongs to the phenothiazine class, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of N,N-dimethylaniline with a suitable phenothiazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the iminium ion intermediate. The final step involves the addition of acetic acid to form the acetate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
7-Dimethylamino-4-Hydroxycoumarin: Known for its enhanced hydrogen-bonding properties and applications in fluorescence.
N,N-Dimethylaniline: A simpler compound used as a precursor in the synthesis of more complex molecules.
N,N-Dimethyl enaminones: Used as building blocks for a diverse range of heterocyclic compounds.
Uniqueness
7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium acetate stands out due to its unique combination of a phenothiazine core with a dimethylamino group and an iminium acetate moiety
特性
CAS番号 |
646059-21-4 |
|---|---|
分子式 |
C20H25N3O2S |
分子量 |
371.5 g/mol |
IUPAC名 |
[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;acetate |
InChI |
InChI=1S/C18H22N3S.C2H4O2/c1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;1-2(3)4/h7-10H,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
ARPZYDDKGHNJDD-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)
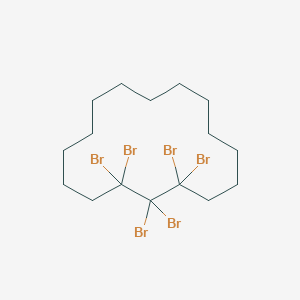

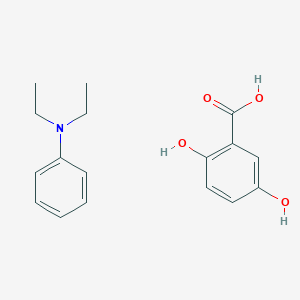
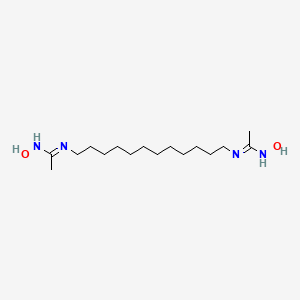
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)

![1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione](/img/structure/B12590379.png)
![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)
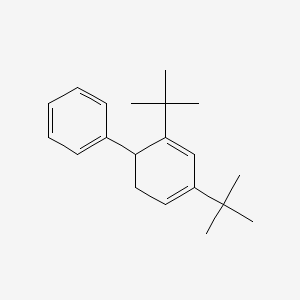
![4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine](/img/structure/B12590409.png)
